4-Chloro-5-cyclopropoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-cyclopropoxypicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of a chloro group at the fourth position, a cyclopropoxy group at the fifth position, and a nitrile group attached to the picoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropoxypicolinonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-5-hydroxypicolinonitrile.
Cyclopropoxylation: The hydroxyl group is then replaced by a cyclopropoxy group using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Products include substituted picolinonitriles with various functional groups.
Oxidation: Products may include picolinic acids or other oxidized derivatives.
Reduction: Products include primary amines or other reduced forms.
Scientific Research Applications
4-Chloro-5-cyclopropoxypicolinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups contribute to its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methoxypicolinonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Chloro-5-ethoxypicolinonitrile: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
4-Chloro-5-propoxypicolinonitrile: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
4-Chloro-5-cyclopropoxypicolinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications.
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-5-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-6(4-11)12-5-9(8)13-7-1-2-7/h3,5,7H,1-2H2 |
InChI Key |
UKVLXSSJUAPVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(N=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.